molecular formula C12H22O2 B579875 ethyl 2-propylhept-6-enoate CAS No. 157501-10-5

ethyl 2-propylhept-6-enoate

Cat. No.: B579875
CAS No.: 157501-10-5
M. Wt: 198.306
InChI Key: OVKUUHNAMXPVOF-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 2-propylhept-6-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of esters involves the replacement of the hydrogen atom of the hydroxyl group with an alkyl group . This results in the formation of a new compound with different properties .

Safety and Hazards

Ethyl 6-heptenoate is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-propylhept-6-enoate can be synthesized through the esterification of 2-propylhept-6-enoic acid with ethanol in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily separated and recycled is also common to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-propylhept-6-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed

    Hydrolysis: 2-propylhept-6-enoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Products vary based on the nucleophile used.

Comparison with Similar Compounds

Ethyl 2-propylhept-6-enoate can be compared with other esters, such as:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

ethyl 2-propylhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-4-7-8-10-11(9-5-2)12(13)14-6-3/h4,11H,1,5-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKUUHNAMXPVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCC=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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